Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a compound that has been used in various chemical reactions . It’s an organobromine compound .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate were not found, similar compounds such as Ethyl 3-bromopropionate are prepared by the esterification of 3-bromopropionic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as FT-IR, 1H NMR, 13C NMR, and MS . Theoretical investigations of similar molecules have been conducted using DFT and HF methods .Chemical Reactions Analysis
Ethyl 3-(3-bromophenyl)-3-oxopropanoate has been involved in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 271.11 g/mol and a molecular formula of C11H11BrO3 .Scientific Research Applications
Synthetic Applications in Radical Cyclisation Reactions : This compound is used as a building block for synthesizing tri- and tetra-cyclic heterocycles via radical cyclisation reactions onto azoles. This process involves alkylation of azoles and intramolecular homolytic aromatic substitution, producing new 6-membered rings attached to the azoles (Allin et al., 2005).
Potential in Optical Nonlinearity : Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate derivatives have been found to exhibit optical nonlinearity. This property makes them candidates for optical limiting applications, particularly in environments requiring the manipulation of light intensity (Chandrakantha et al., 2013).
Role in Insecticide Synthesis : This compound serves as an intermediate in the synthesis of the insecticide chlorantraniliprole. It is produced through esterification and bromination processes, highlighting its significance in developing agricultural chemicals (Lan Zhi-li, 2007).
Cytostatic Activity in Cancer Research : this compound derivatives have been studied for their cytostatic activity against HeLa cell cultures. This suggests their potential application in cancer research and therapy (García-López et al., 1979).
Antimicrobial Applications : Some derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi. This highlights its potential use in developing new antimicrobial agents (Radwan et al., 2014).
Corrosion Inhibition for Industrial Use : Derivatives of this compound have been explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. Their efficiency in forming protective films on metal surfaces underscores their industrial applicability (Dohare et al., 2017).
Auxin Activities in Agricultural Chemistry : Some derivatives of this compound demonstrate auxin activities, although with varying efficacy. This finding is significant for understanding plant growth and development (Yue et al., 2010).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole backbone have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, depending on the specific derivative and target involved.
Biochemical Pathways
Compounds with a similar structure have been found to affect various pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
They have been reported to interact with various enzymes and proteins, affecting their function . The exact nature of these interactions is yet to be fully understood.
Cellular Effects
Pyrazoline derivatives, which are structurally similar, have been shown to have significant effects on cells . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJTYJNKBBDFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705218 |
Source
|
Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1326811-82-8 |
Source
|
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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